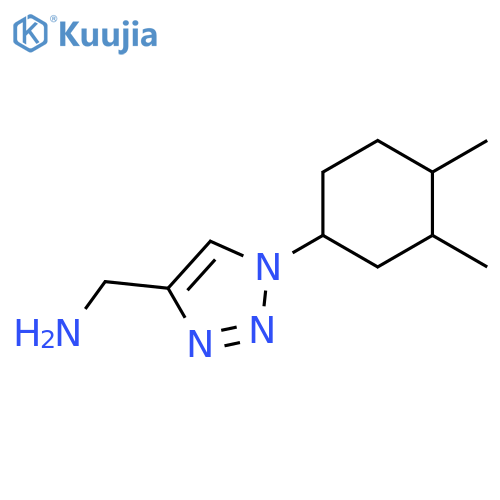Cas no 1340431-79-9 (1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-)

1340431-79-9 structure
商品名:1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-
1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-
- (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine
- EN300-703815
- CS-0286142
- 1340431-79-9
- AKOS014067984
- [1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine
-
- インチ: 1S/C11H20N4/c1-8-3-4-11(5-9(8)2)15-7-10(6-12)13-14-15/h7-9,11H,3-6,12H2,1-2H3
- InChIKey: FUHQHVSKCIFJBA-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCC(C)C(C)C2)C=C(CN)N=N1
計算された属性
- せいみつぶんしりょう: 208.16879665g/mol
- どういたいしつりょう: 208.16879665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 352.7±34.0 °C(Predicted)
- 酸性度係数(pKa): 7.32±0.29(Predicted)
1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-703815-1.0g |
[1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine |
1340431-79-9 | 1g |
$0.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-50mg |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 50mg |
¥20217.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-1g |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 1g |
¥22178.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-250mg |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 250mg |
¥20433.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-500mg |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 500mg |
¥23090.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-100mg |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 100mg |
¥21153.00 | 2024-08-09 |
1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)- 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1340431-79-9 (1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-) 関連製品
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
